molecular formula C17H16 B14694530 1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene CAS No. 35115-46-9

1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene

Cat. No.: B14694530
CAS No.: 35115-46-9
M. Wt: 220.31 g/mol
InChI Key: BLSGDOIUCWPGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene is an organic compound with the molecular formula C17H16 It consists of a cyclopentene ring fused to two benzene rings

Preparation Methods

The synthesis of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene typically involves the reaction of cyclopentadiene with benzene derivatives under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a benzene derivative to form the desired compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .

Chemical Reactions Analysis

1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. For example, it has been shown to modulate GABAA receptors, which are widely distributed throughout the central nervous system. This modulation can influence inhibitory neurotransmission mediated by the release of gamma-aminobutyric acid (GABA), a dominant inhibitory neurotransmitter at the GABAergic synapse .

Comparison with Similar Compounds

1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene lies in its cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

35115-46-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

(2-phenylcyclopent-2-en-1-yl)benzene

InChI

InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2

InChI Key

BLSGDOIUCWPGSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.